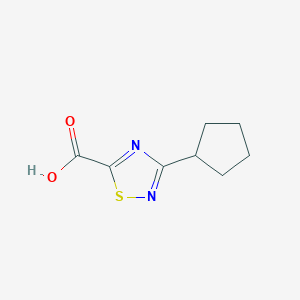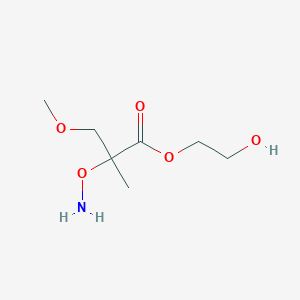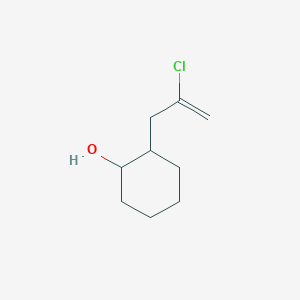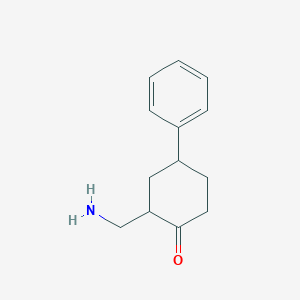![molecular formula C10H14IN3O2 B13218735 tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate](/img/structure/B13218735.png)
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate is a chemical compound with the molecular formula C10H14IN3O2 and a molecular weight of 335.14 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.
Métodos De Preparación
The synthesis of tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate typically involves the reaction of 6-(iodomethyl)pyridazine with tert-butyl carbamate under specific conditions. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with aryl halides.
Aplicaciones Científicas De Investigación
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate involves its interaction with specific molecular targets. The iodide group allows for the compound to be used in radiolabeling studies, which can help in tracking the distribution and interaction of the compound within biological systems . The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate can be compared with similar compounds such as:
tert-Butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate: This compound has a hydroxymethyl group instead of an iodide group, which affects its reactivity and applications.
tert-Butyl carbamate: A simpler compound used in various chemical syntheses.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another related compound with different functional groups and applications.
These comparisons highlight the unique properties and applications of this compound, particularly its use in radiolabeling and cross-coupling reactions.
Propiedades
Fórmula molecular |
C10H14IN3O2 |
|---|---|
Peso molecular |
335.14 g/mol |
Nombre IUPAC |
tert-butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate |
InChI |
InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)12-8-5-4-7(6-11)13-14-8/h4-5H,6H2,1-3H3,(H,12,14,15) |
Clave InChI |
ISGFBUFDRJTKHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


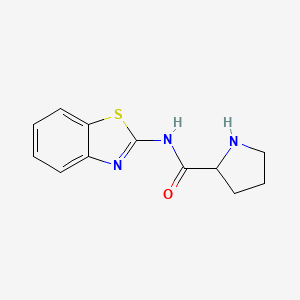
![1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13218663.png)

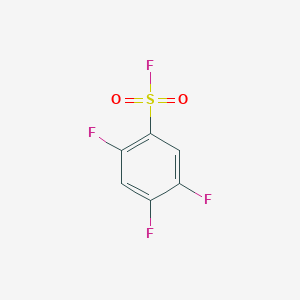
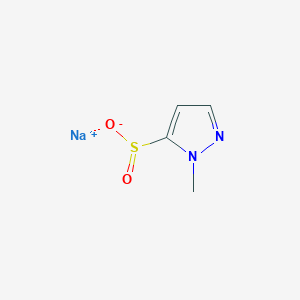
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)

![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)
